Raloxifene 6-Monomethyl Ether
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Overview
Description
Raloxifene 6-Monomethyl Ether is a derivative of Raloxifene, a selective estrogen receptor modulator. This compound is characterized by the presence of a methoxy group at the sixth position of the benzothiophene ring. It is known for its ability to inhibit estrogen receptor alpha, making it a significant compound in the study of estrogen receptor modulation .
Mechanism of Action
Target of Action
Raloxifene 6-Monomethyl Ether, a derivative of Raloxifene, primarily targets the estrogen receptor α (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
As a Selective Estrogen Receptor Modulator (SERM) , this compound acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It inhibits ERα, thereby disrupting the normal function of estrogen .
Biochemical Pathways
This compound’s action on ERα influences two main bone regulatory pathways: the RANKL/RANK/OPG system and the Wnt signaling pathway . The RANKL/RANK/OPG system is essential for osteoclastogenesis, while the Wnt signaling pathway is crucial for osteoblastogenesis .
Pharmacokinetics
Its parent compound, raloxifene, has a bioavailability of 2%, is over 95% protein-bound, and is metabolized in the liver and intestines . The elimination half-life of Raloxifene is approximately 28 hours after a single dose and 33 hours after multiple doses . It is excreted in feces .
Result of Action
This compound inhibits MCF-7 cells, a type of breast cancer cell line, with an IC50 of 250 nM and a pIC50 of 6.6 . This suggests that it may have potential therapeutic effects in the treatment of certain types of breast cancer.
Biochemical Analysis
Biochemical Properties
Raloxifene 6-Monomethyl Ether plays a significant role in biochemical reactions by interacting with various biomolecules. It primarily inhibits estrogen receptor α (ERα), which is a key player in many physiological processes. The compound binds to ERα, altering its conformation and inhibiting its activity. This interaction disrupts the estrogen signaling pathway, which can influence cell proliferation and differentiation . Additionally, this compound has been shown to inhibit the growth of MCF-7 cells, a type of breast cancer cell line, with an IC50 value of 250 nM .
Cellular Effects
This compound affects various cell types and cellular processes. In breast cancer cells, it inhibits cell proliferation by blocking estrogen receptor signaling. This inhibition leads to changes in gene expression, reducing the expression of genes involved in cell cycle progression and promoting apoptosis. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways, which can affect overall cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to estrogen receptor α, preventing the receptor from interacting with its natural ligand, estrogen. This binding inhibits the receptor’s ability to activate transcription of estrogen-responsive genes. Additionally, the compound may induce conformational changes in the receptor, further inhibiting its activity. These molecular interactions result in decreased cell proliferation and increased apoptosis in estrogen receptor-positive cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of estrogen receptor signaling and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits estrogen receptor activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including liver toxicity and adverse effects on reproductive organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting the compound into various metabolites. These metabolic reactions can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments. The compound’s localization and accumulation in specific tissues can affect its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within the nucleus, for example, allows it to interact directly with estrogen receptors and modulate gene expression. Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene 6-Monomethyl Ether typically involves the methylation of RaloxifeneThis can be achieved through various methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Raloxifene 6-Monomethyl Ether has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methoxy substitution on the activity of selective estrogen receptor modulators.
Biology: The compound is utilized in cell-based assays to investigate its inhibitory effects on estrogen receptor alpha.
Medicine: Research focuses on its potential therapeutic applications in conditions like breast cancer and osteoporosis.
Comparison with Similar Compounds
Raloxifene: The parent compound, which lacks the methoxy group at the sixth position.
Raloxifene 4-Monomethyl Ether: Another derivative with a methoxy group at the fourth position of the benzothiophene ring.
Comparison: Raloxifene 6-Monomethyl Ether is unique due to its specific substitution pattern, which significantly affects its binding affinity and inhibitory activity towards estrogen receptor alpha. Compared to Raloxifene and Raloxifene 4-Monomethyl Ether, the sixth position methoxy substitution results in distinct steric and electronic effects, influencing the compound’s overall biological activity .
Properties
IUPAC Name |
[2-(4-hydroxyphenyl)-6-methoxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFDGHCTXVZHIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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